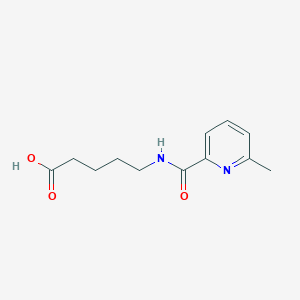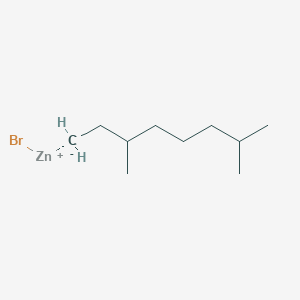
4-(4-Methylphenyl)-2-butenylzinc iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)-2-butenylzinc iodide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is particularly notable for its role in facilitating various carbon-carbon bond-forming reactions, which are essential in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-2-butenylzinc iodide typically involves the reaction of 4-(4-Methylphenyl)-2-butenyl bromide with zinc in the presence of iodine. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(4-Methylphenyl)-2-butenyl bromide+Zn+I2→4-(4-Methylphenyl)-2-butenylzinc iodide
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized conditions required. scaling up the reaction involves similar principles, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylphenyl)-2-butenylzinc iodide is known to undergo several types of chemical reactions, including:
Nucleophilic Addition: This compound can add to electrophilic carbonyl compounds to form alcohols.
Transmetalation: It can participate in transmetalation reactions with palladium or nickel catalysts, facilitating cross-coupling reactions.
Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in THF at low temperatures.
Transmetalation: Often uses palladium or nickel catalysts, with reactions conducted under inert atmospheres.
Substitution: Can involve various nucleophiles such as halides or alkoxides, with reactions performed in polar aprotic solvents.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Coupled Products: From cross-coupling reactions, forming new carbon-carbon bonds.
Substituted Compounds: From substitution reactions, yielding diverse organic molecules.
Applications De Recherche Scientifique
4-(4-Methylphenyl)-2-butenylzinc iodide has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Plays a role in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of organic materials with specific electronic properties.
Catalysis: Serves as a reagent in catalytic processes, enhancing reaction efficiency and selectivity.
Mécanisme D'action
The mechanism by which 4-(4-Methylphenyl)-2-butenylzinc iodide exerts its effects is primarily through its role as a nucleophile in organic reactions. The zinc atom coordinates with the carbon atoms, stabilizing the negative charge and facilitating nucleophilic attack on electrophilic centers. This coordination is crucial in transmetalation reactions, where the zinc compound transfers its organic group to a metal catalyst, enabling cross-coupling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylphenyl)-2-butenylmagnesium bromide: Another organometallic compound used in similar nucleophilic addition reactions.
4-(4-Methylphenyl)-2-butenyllithium: Known for its high reactivity, used in various organic transformations.
4-(4-Methylphenyl)-2-butenylboronic acid: Utilized in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
4-(4-Methylphenyl)-2-butenylzinc iodide is unique due to its balanced reactivity and stability. Unlike organolithium compounds, it is less reactive and more selective, reducing the risk of side reactions. Compared to organomagnesium compounds, it offers better control over reaction conditions and product formation.
Conclusion
This compound is a versatile organozinc compound with significant applications in organic synthesis, medicinal chemistry, and material science. Its unique properties and reactivity make it a valuable reagent in the formation of complex organic molecules, contributing to advancements in various scientific fields.
Propriétés
Formule moléculaire |
C11H13IZn |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
1-but-3-enyl-4-methylbenzene;iodozinc(1+) |
InChI |
InChI=1S/C11H13.HI.Zn/c1-3-4-5-11-8-6-10(2)7-9-11;;/h6-9H,1,4-5H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
HBSBBSDPSGDVDF-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)CC[C-]=C.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


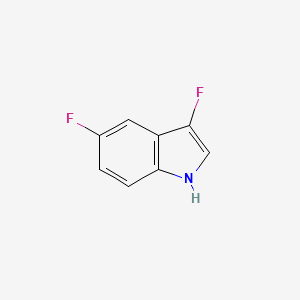
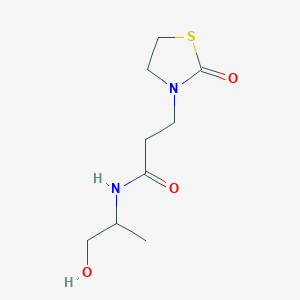
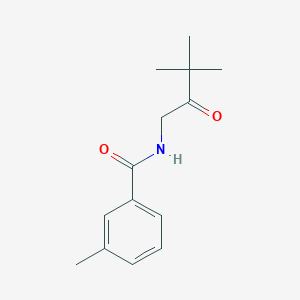
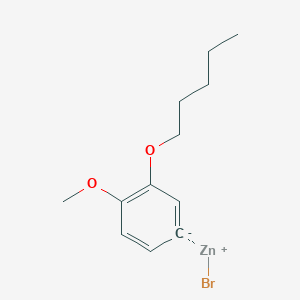
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
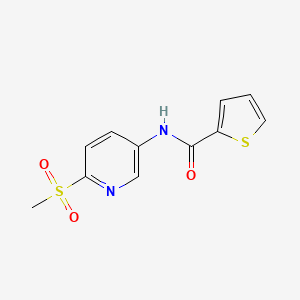
![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
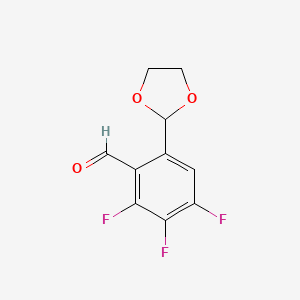
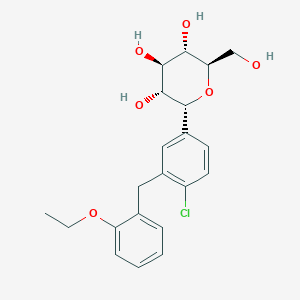
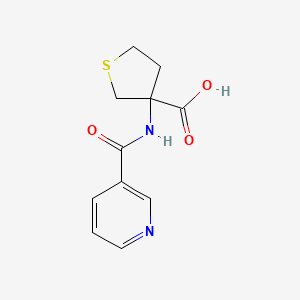

![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)
